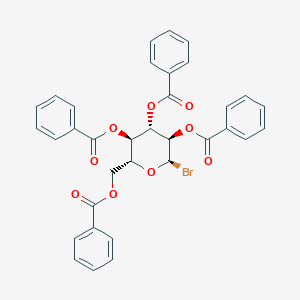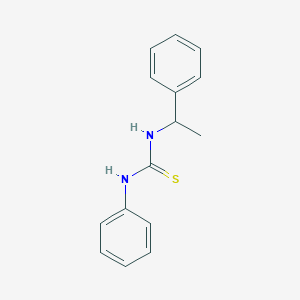
1-Phenyl-3-(1-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(1-phenylethyl)thiourea, also known as Phenethylthiourea (PET), is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiourea derivative, and it has been found to have a variety of interesting properties that make it useful in a range of applications.
Mécanisme D'action
The mechanism of action of PET is related to its ability to inhibit dopamine beta-hydroxylase. This inhibition leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and cognition. PET has also been found to have some affinity for the alpha-adrenergic receptor, which may contribute to its effects on behavior.
Effets Biochimiques Et Physiologiques
PET has been found to have a range of biochemical and physiological effects, including an increase in dopamine levels in the brain and an increase in heart rate and blood pressure. PET has also been found to have some effects on behavior, including increased locomotor activity and decreased anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PET in lab experiments include its potency as a dopamine beta-hydroxylase inhibitor and its ability to increase dopamine levels in the brain. PET is also relatively easy to synthesize and has a relatively low toxicity. The limitations of using PET in lab experiments include its potential for off-target effects, as well as its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on PET, including investigating its effects on other neurotransmitter systems, exploring its potential as a therapeutic agent for psychiatric disorders, and developing new methods for synthesizing and modifying PET. Additionally, PET may have potential applications in the development of new drugs for the treatment of addiction and other disorders related to dopamine dysfunction.
Méthodes De Synthèse
The synthesis of PET can be achieved through several methods, including the reaction of phenethylamine and thiourea in the presence of a catalyst or through the reaction of phenyl isothiocyanate and phenethylamine. The resulting compound is a white crystalline powder that is soluble in organic solvents and has a melting point of around 160-165°C.
Applications De Recherche Scientifique
PET has been studied for its potential use in a range of scientific research applications, including as a tool for investigating the role of dopamine in the brain. PET has been found to be a potent inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels in the brain, which can be useful for studying the effects of dopamine on behavior and cognition.
Propriétés
Numéro CAS |
15093-41-1 |
|---|---|
Nom du produit |
1-Phenyl-3-(1-phenylethyl)thiourea |
Formule moléculaire |
C15H16N2S |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-phenyl-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C15H16N2S/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2-12H,1H3,(H2,16,17,18) |
Clé InChI |
KPHXIOWPVPBEKR-UHFFFAOYSA-N |
SMILES isomérique |
CC(C1=CC=CC=C1)N=C(NC2=CC=CC=C2)S |
SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
Autres numéros CAS |
15093-41-1 |
Synonymes |
N-phenyl-N'-(1-phenylethyl)thiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



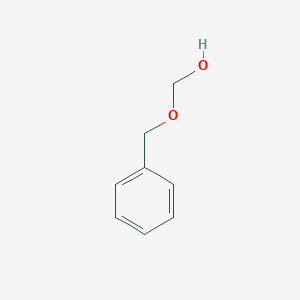
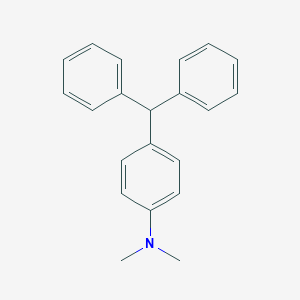
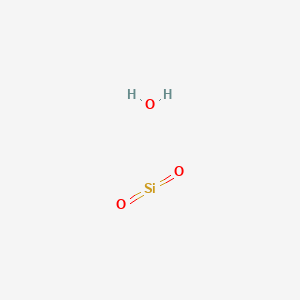
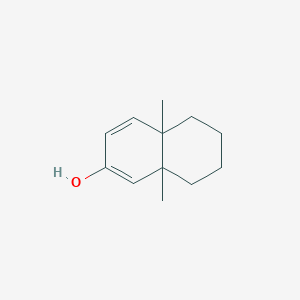
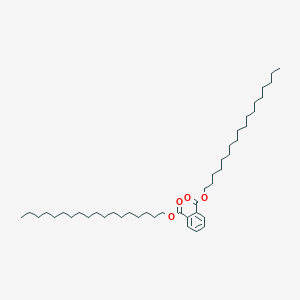
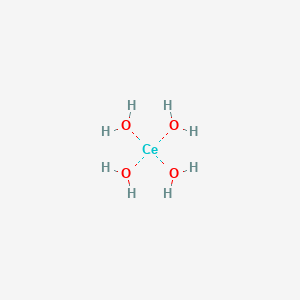
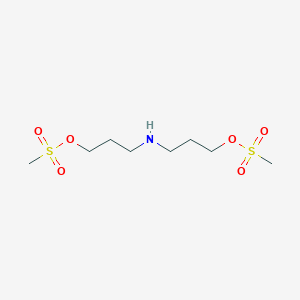
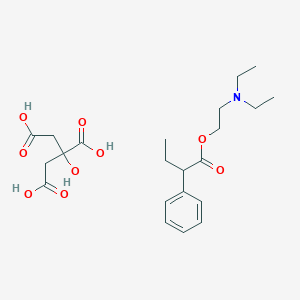
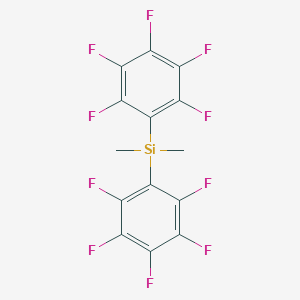
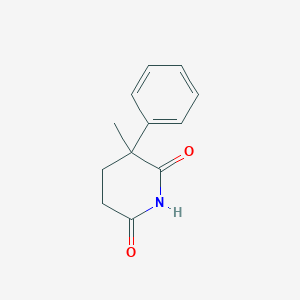
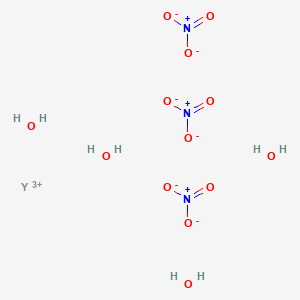
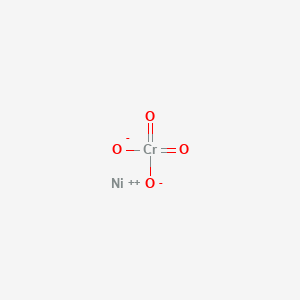
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
